

CAS number and molecular formula for Benzo[b]thiophene-7-carbaldehyde

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Compound of Interest

Compound Name: Benzo[b]thiophene-7-carbaldehyde

Cat. No.: B158769

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In-depth Technical Guide: Benzo[b]thiophene-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Molecular Formula: C₉H₆OS CAS Number: 10134-91-5

Property	Value	Source
Molecular Weight	162.21 g/mol	[1]
Appearance	Yellow crystalline solid	[1]
Purity	≥ 95% (HPLC)	[1]
Synonyms	1-Benzothiophene-7-carbaldehyde	N/A

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Benzo[b]thiophene-7-carbaldehyde** is not readily available in the reviewed literature, the synthesis of related

benzothiophene aldehydes has been well-documented. These methods can be adapted by skilled chemists to achieve the desired 7-substituted product. A common approach involves the formylation of a benzo[b]thiophene precursor.

A plausible synthetic route, based on the synthesis of the isomeric Benzo[b]thiophene-2-carbaldehyde, involves a one-pot reaction from a suitable precursor like 7-substituted methylthiobenzene. The general steps would include:

- Lithiation: Treatment of the substituted methylthiobenzene with a strong base like n-butyllithium (BuLi) in the presence of a chelating agent such as tetramethylethylenediamine (TMEDA). This step is crucial for directed ortho-metallation.
- Formylation: The resulting lithiated species is then reacted with a formylating agent, such as N,N-dimethylformamide (DMF).
- Work-up: The reaction is quenched, typically with an acid, followed by extraction and purification of the final product.

A detailed protocol for a related isomer, Benzo[b]thiophene-2-carbaldehyde, is provided below as a reference for methodological adaptation.

Reference Protocol: Synthesis of Benzo[b]thiophene-2-carbaldehyde[2][3]

Materials:

- Methylthiobenzene
- n-Butyllithium (BuLi) in hexane
- Tetramethylethylenediamine (TMEDA)
- N,N-Dimethylformamide (DMF)
- Hexane
- Hydrochloric acid (HCl)

- Diethyl ether (Et₂O)
- Sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- To a solution of methylthiobenzene in hexane, add TMEDA under a nitrogen atmosphere with stirring.
- Cool the mixture to 0 °C.
- Add a solution of BuLi in hexane dropwise at 0 °C.
- Allow the mixture to stir at room temperature for 24 hours.
- Cool the mixture and slowly add anhydrous DMF with vigorous stirring.
- Continue stirring at room temperature for another 24 hours.
- Quench the reaction with aqueous HCl.
- Separate the organic phase and wash it sequentially with HCl, water, and brine.
- Extract the aqueous layers with diethyl ether.
- Combine all organic phases and dry over sodium sulfate.
- After filtration and solvent evaporation, purify the crude product by column chromatography on silica gel.

Spectroscopic Data

While specific spectroscopic data for **Benzo[b]thiophene-7-carbaldehyde** is not available in the cited literature, the expected spectral characteristics can be inferred from related structures. For instance, the ¹H NMR spectrum would show characteristic shifts for the aldehyde proton and the aromatic protons on the benzothiophene ring system. Similarly, the ¹³C NMR would

display a signal for the carbonyl carbon and the carbons of the fused aromatic rings. Infrared (IR) spectroscopy would show a strong absorption band for the carbonyl group.

Reference Spectroscopic Data for Benzo[b]thiophene-2-carbaldehyde:[2]

- $^1\text{H-NMR}$ (300 MHz, CDCl_3): $\delta = 10.08$ (s, 1 H, CHO), 7.99 (s, 1 H, =CH), 7.95–7.84 (m, 2 H, aromatic), 7.54–7.38 (m, 2 H, aromatic).
- $^{13}\text{C-NMR}$ (75 MHz, CDCl_3): $\delta = 184.1, 143.9, 143.1, 138.9, 133.7, 128.1, 126.3, 125.4, 123.4$.
- IR (film): $\nu = 2826$ (w), 1672 (s), 1593 (w), 1518 (m), 1432 (w), 1256 (w), 1225 (m), 1137 (m), 868 (w), 841 (w), 749 (m), 726 (m) cm^{-1} .
- GC-MS: $m/z = 162$ (100) [M+], 161 (99).

Applications in Drug Development and Research

Benzo[b]thiophene and its derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities.[3] These compounds have been investigated for their potential as:

- Anticancer agents[1][3]
- Anti-inflammatory agents[3]
- Antimicrobial agents[3]
- Antitubercular agents[3]
- Anticonvulsant agents[3]
- Enzyme inhibitors[4]

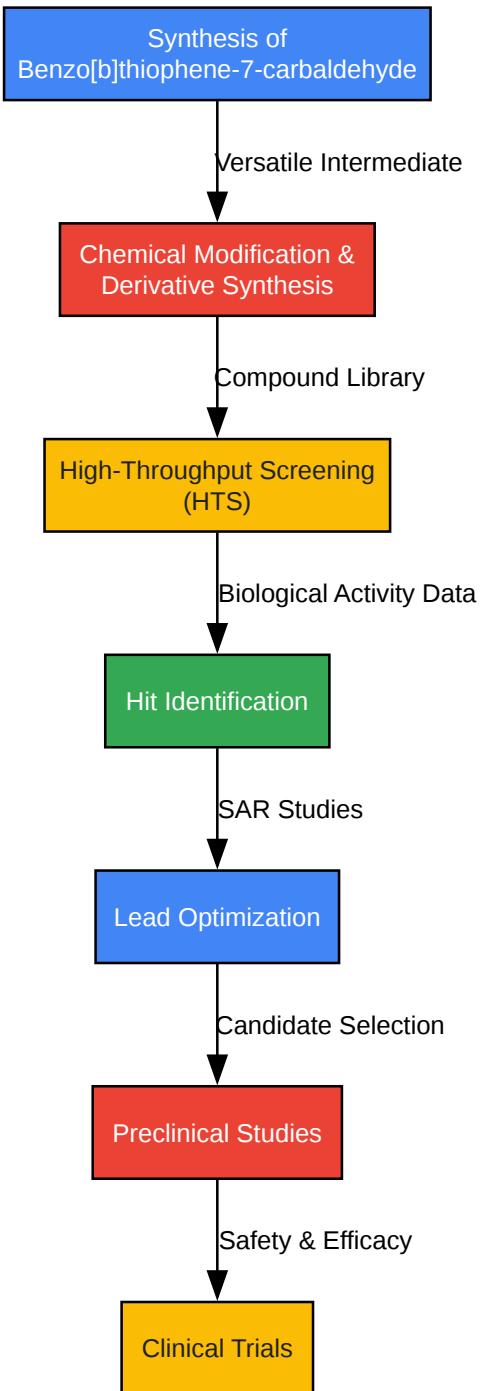
Specifically, **Benzo[b]thiophene-7-carbaldehyde** serves as a key building block in the synthesis of more complex, biologically active molecules.[1] Its aldehyde functionality allows for a variety of chemical transformations, making it a versatile intermediate in the development of new therapeutic agents.

While specific IC_{50} values for **Benzo[b]thiophene-7-carbaldehyde** were not found, studies on related benzothiophene derivatives have shown significant inhibitory activity against various enzymes. For example, certain benzo[b]thiophene-chalcone hybrids have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC_{50} values in the micromolar range.^[4] Another study identified a dichlorinated benzo[b]thiophene-2-carboxylic acid derivative as a novel inhibitor of branched-chain α -ketoacid dehydrogenase kinase (BDK) with an IC_{50} of 3.19 μM .^[5]

Logical Workflow for Drug Discovery Application

The following diagram illustrates a typical workflow for utilizing **Benzo[b]thiophene-7-carbaldehyde** in a drug discovery program.

Workflow: Benzo[b]thiophene-7-carbaldehyde in Drug Discovery

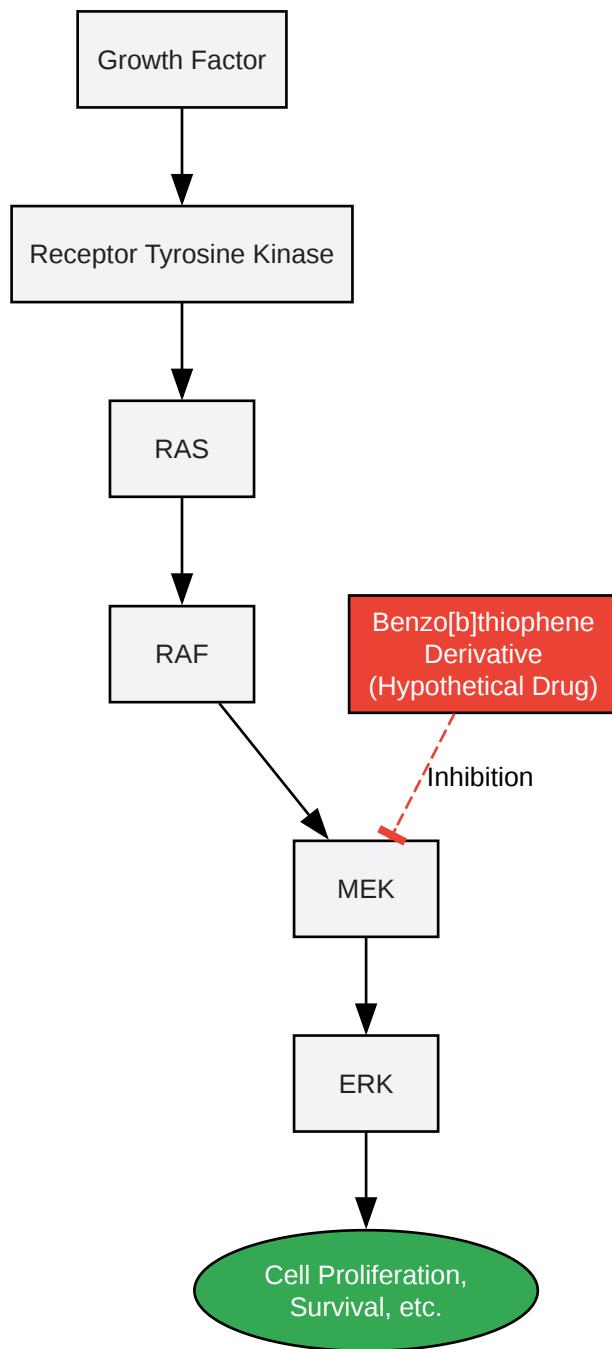
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Caption: A simplified workflow for the use of **Benzo[b]thiophene-7-carbaldehyde** in drug discovery.

Signaling Pathway Involvement (Hypothetical)

Given the reported anticancer and enzyme-inhibiting activities of benzothiophene derivatives, a hypothetical signaling pathway involvement for a drug candidate derived from **Benzo[b]thiophene-7-carbaldehyde** could be the inhibition of a key kinase in a cancer-related pathway, such as the MAPK/ERK pathway.

Hypothetical Inhibition of MAPK/ERK Pathway

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Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a derivative.

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